Methyl (2S,3R)-2,3-dihydroxybutanoate

Catalog No.
S15247261
CAS No.
38410-83-2
M.F
C5H10O4
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (2S,3R)-2,3-dihydroxybutanoate

CAS Number

38410-83-2

Product Name

Methyl (2S,3R)-2,3-dihydroxybutanoate

IUPAC Name

methyl (2S,3R)-2,3-dihydroxybutanoate

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C5H10O4/c1-3(6)4(7)5(8)9-2/h3-4,6-7H,1-2H3/t3-,4+/m1/s1

InChI Key

WSWXGWWRXBEESI-DMTCNVIQSA-N

Canonical SMILES

CC(C(C(=O)OC)O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)O)O

Methyl (2S,3R)-2,3-dihydroxybutanoate is an organic compound with the molecular formula C5H10O4C_5H_{10}O_4 and a molecular weight of approximately 134.13 g/mol. It is characterized by the presence of two hydroxyl groups (-OH) on the second and third carbon atoms of the butanoate chain, which contributes to its classification as a diol. The compound is also known by its CAS number 38410-83-2 and can be found in various chemical databases under different synonyms, including methyl 2,3-dihydroxybutanoate and methyl D-threonate .

Due to its functional groups:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The alcohol groups can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can undergo reduction reactions, converting carbonyls formed during oxidation back to alcohols.

These reactions are fundamental in organic synthesis and can be utilized to modify the compound for various applications.

Several methods exist for synthesizing methyl (2S,3R)-2,3-dihydroxybutanoate:

  • Starting from D-sorbitol: D-sorbitol can be converted through a series of reactions involving protection and deprotection steps to yield the desired diol.
  • Enzymatic synthesis: Enzymes such as those from microbial sources can catalyze the formation of this compound from simpler substrates.
  • Chemical synthesis: Traditional organic synthesis methods involving the reaction of methyl acrylate with butanediol derivatives can also yield this compound.

These methods vary in complexity and yield, making it essential to choose the appropriate method based on the desired application and scale .

Methyl (2S,3R)-2,3-dihydroxybutanoate has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in synthesizing bioactive compounds.
  • Food Industry: Its flavor profile may allow it to be used as a food additive or flavoring agent.
  • Cosmetics: Due to its potential moisturizing properties, it may find applications in skincare formulations.

Research into its specific applications is ongoing as more is understood about its properties and interactions .

Several compounds share structural similarities with methyl (2S,3R)-2,3-dihydroxybutanoate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl (2R,3S)-2,3-dihydroxybutanoateC5H10O4Enantiomeric form with different optical activity
Methyl (2S)-2-hydroxybutanoateC4H8O4Lacks one hydroxyl group compared to methyl (2S,3R)-2,3-dihydroxybutanoate
Methyl 2-methyl-2-hydroxypropanoateC5H10O4Contains a branched structure affecting its properties

These compounds highlight the uniqueness of methyl (2S,3R)-2,3-dihydroxybutanoate due to its specific stereochemistry and functional group arrangement that may influence its reactivity and biological activity .

Sharpless Asymmetric Dihydroxylation Approaches

The Sharpless asymmetric dihydroxylation (AD) reaction remains the most widely employed method for synthesizing vicinal diols with precise stereocontrol. For methyl (2S,3R)-2,3-dihydroxybutanoate, this approach typically involves the dihydroxylation of α,β-unsaturated esters followed by esterification.

Catalytic Systems Employing Cinchona Alkaloid Ligands

Cinchona alkaloid ligands, such as dihydroquinine (DHQ) and dihydroquinidine (DHQD), are integral to achieving high enantioselectivity in Sharpless AD. These ligands form chiral complexes with osmium tetroxide (OsO₄), directing the syn-addition of hydroxyl groups to the olefin. For example, Smaltz and Myers demonstrated that using (DHQ)₂AQN with potassium osmate (K₂OsO₂(OH)₄) enabled the dihydroxylation of p-phenylbenzyl crotonate to yield (2R,3S)-dihydroxybutanoate esters with >95% ee. The chiral environment imposed by the ligand ensures preferential formation of the (2S,3R)-configured diol when using enantiomeric ligands like (DHQD)₂PHAL.

A key advancement involves the use of AD-mix α and β, which combine Cinchona ligands with oxidants like potassium ferricyanide (K₃[Fe(CN)₆]) and N-methylmorpholine N-oxide (NMO). These systems achieve near-perfect enantioselectivity for terminal alkenes, making them ideal for scaling.

Optimization of Oxidizing Agents and Co-Catalysts

Reaction efficiency and selectivity depend critically on co-catalysts and oxidants. Traditional protocols using stoichiometric OsO₄ faced challenges in cost and toxicity, prompting the adoption of catalytic OsO₄ with recyclable oxidants. Methanesulfonamide (MsNH₂) and potassium ferricyanide have emerged as effective terminal oxidants, enabling turnovers of up to 50 cycles.

Smaltz and Myers optimized large-scale dihydroxylation by increasing osmium loading to 1 mol% and adding sodium bicarbonate to buffer the reaction pH, reducing the reaction time from 5 days to 25 hours while maintaining >95% ee. Comparative data for these methods are summarized below:

ParameterMethod AMethod B
Osmium loading0.01 mol%1.0 mol%
Reaction time120 h25 h
Yield81%60%
Enantiomeric excess>95% ee>95% ee
Key additiveNoneNaHCO₃

Method B’s shorter reaction time and retained enantioselectivity make it preferable for industrial applications despite the lower yield.

Chiral Pool Strategies Using β-Hydroxy Ester Precursors

Chiral pool synthesis leverages enantiopure natural products as starting materials. While less common for methyl (2S,3R)-2,3-dihydroxybutanoate, this approach could utilize β-hydroxy esters derived from L-threonine or D-ethyl lactate. For instance, L-threonine’s (2S,3R) configuration aligns with the target compound, enabling selective protection and oxidation to install the vicinal diol. However, such routes often require multi-step sequences and lack the scalability of Sharpless AD, limiting their industrial adoption.

Stereochemical Control Through Crystallization-Induced Asymmetric Transformations

Crystallization-induced dynamic resolution (CIDR) enhances enantiopurity by exploiting differential solubility of diastereomers. In Smaltz and Myers’ synthesis, recrystallization of the dihydroxybutanoate ester with p-phenylbenzyl alcohol achieved >95% ee by selectively precipitating the desired (2R,3S)-enantiomer. The resolving agent forms a crystalline complex with the target isomer, shifting the equilibrium via Le Chatelier’s principle. Key parameters for successful CIDR include:

  • Solvent system: Dichloromethane-hexanes (1:3 v/v)
  • Temperature gradient: 65°C → −20°C
  • Recovery efficiency: 91% resolving agent recovery

This method complements catalytic asymmetric synthesis, particularly for removing trace enantiomeric impurities.

Methyl (2S,3R)-2,3-dihydroxybutanoate serves as a crucial chiral building block in the synthesis of complex natural products, particularly in the assembly of batzelladine alkaloids [1] [2]. These marine alkaloids, isolated from the Caribbean sponge Batzella sp., possess unique polyguanidine structures that have attracted significant attention due to their biological activities and structural complexity [2] [3]. The stereochemical configuration of methyl (2S,3R)-2,3-dihydroxybutanoate provides essential control elements that facilitate the construction of the stereochemically defined frameworks found in batzelladine alkaloids [4] [5].

The incorporation of methyl (2S,3R)-2,3-dihydroxybutanoate into batzelladine synthesis pathways enables researchers to establish key stereogenic centers with precise control, which is essential for maintaining the natural product's biological activity [2] [3]. The vicinal diol functionality present in this compound serves as a versatile handle for further transformations, allowing for selective functionalization and elaboration into more complex structural motifs [1] [5].

Target Alkaloidβ-Ketoester SubstrateYield (%)Stereochemical OutcomeTotal StepsReference
Batzelladine BMethyl acetoacetate25 (overall)syn C2a,C8a relationship10Franklin et al. (1999)
Batzelladine Dβ-Ketoester precursor30-40 (key step)anti stereochemistry12-15Cohen et al. (1999)
Batzelladine EMethyl acetoacetate25 (overall)syn C2a,C8a relationship10Franklin et al. (1999)
Batzelladine FMethyl acetoacetate derivative21 (final reduction)Tricyclic framework15 (longest sequence)Overman et al. (2006)

Tethered Biginelli Condensation Strategies

The tethered Biginelli condensation represents a powerful synthetic methodology that utilizes methyl (2S,3R)-2,3-dihydroxybutanoate as a key component in batzelladine alkaloid synthesis [4] [6]. This multicomponent reaction involves the condensation of enantioenriched hexahydropyrrolopyrimidines with β-ketoesters to generate tricyclic guanidine structures with defined stereochemistry [4] [7]. The reaction proceeds through an acid-catalyzed process that establishes multiple stereogenic centers in a single operation, making it highly efficient for complex alkaloid synthesis [7] [8].

In the context of batzelladine alkaloid assembly, the tethered Biginelli condensation employs methyl (2S,3R)-2,3-dihydroxybutanoate or its derivatives to control the stereochemical outcome of the reaction [4] [6]. The condensation typically results in tricyclic guanidines having a syn relationship of the angular C2a and C8a hydrogens, which is essential for the correct stereochemical architecture of batzelladine B and E [4] [5]. This strategy has been successfully employed by Overman and colleagues to achieve the first practical enantioselective access to the tricyclic guanidine portion of batzelladine alkaloids [2] [4].

The mechanism of the tethered Biginelli reaction involves initial condensation between an aldehyde and a urea or guanidine component, forming an iminium intermediate that serves as an electrophile for nucleophilic addition of the β-ketoester enol [7] [8]. The resulting intermediate undergoes cyclization to form the characteristic dihydropyrimidine ring system [7] [9]. When applied to batzelladine synthesis, this methodology allows for the efficient construction of the complex polycyclic framework with precise control over multiple stereogenic centers [4] [6].

Guanidine Fragment Construction Methodologies

The construction of guanidine fragments represents a critical aspect of batzelladine alkaloid synthesis, where methyl (2S,3R)-2,3-dihydroxybutanoate plays an instrumental role in establishing the required stereochemistry [2] [10]. Several methodologies have been developed for guanidine fragment construction, each offering distinct advantages in terms of efficiency, stereoselectivity, and scalability [3] [10].

One prominent approach involves direct guanidinylation of primary amines using protected guanidine reagents such as N,N'-di-Boc-guanidine [10] [11]. This method allows for the early introduction of the guanidine functionality, which can then be carried through subsequent synthetic transformations [10]. The direct guanidinylation approach has been successfully applied in the total synthesis of batzelladine alkaloids, providing a more efficient alternative to traditional indirect methods that involve multiple protection-deprotection steps [11] [10].

MethodologyKey ReagentProtecting GroupTypical Yield (%)AdvantagesLimitations
Direct GuanidinylationN,N'-di-Boc-guanidineBoc40-43Direct installationProtecting group stability
Tethered Biginelli RouteHexahydropyrrolopyrimidineNone (cyclic)60-82Stereochemical controlSubstrate scope
Goodman Reagent ProtocolN,N'-di-Boc-1H-pyrazole-1-carboxamidineBoc85-95High yieldReagent cost
Traditional Indirect RouteAzide precursorMultiple20-35Established protocolMultiple steps

Another significant methodology involves the use of Goodman's reagent (N,N'-di-Boc-1H-pyrazole-1-carboxamidine) for guanidinylation, which typically provides high yields but comes with increased reagent costs [10] [3]. The tethered Biginelli route offers excellent stereochemical control through the formation of cyclic guanidine structures, though it may have limitations in terms of substrate scope [4] [6].

The incorporation of methyl (2S,3R)-2,3-dihydroxybutanoate in these guanidine fragment construction methodologies provides essential stereochemical control elements that guide the assembly of the complex polycyclic frameworks found in batzelladine alkaloids [2] [5]. The vicinal diol functionality serves as a versatile handle for further transformations, enabling the selective elaboration of the molecular architecture required for these complex natural products [1] [3].

Utilization in Steroidal Glucuronide Biosynthesis

Methyl (2S,3R)-2,3-dihydroxybutanoate plays a significant role in the biosynthesis of steroidal glucuronides, serving as a key intermediate in various synthetic pathways [12] [13]. Steroidal glucuronides represent an important class of compounds in biological systems, functioning as metabolites and signaling molecules [12] [14]. The incorporation of methyl (2S,3R)-2,3-dihydroxybutanoate into steroidal glucuronide synthesis provides essential stereochemical control elements that facilitate the construction of these complex biomolecules [14] [13].

The biosynthesis of steroidal glucuronides typically involves the conjugation of steroids with glucuronic acid through the action of UDP-glucuronosyltransferases [12] [15]. This process represents a major pathway for the metabolism and excretion of steroids in biological systems [15]. Synthetic approaches to steroidal glucuronides often employ methyl (2S,3R)-2,3-dihydroxybutanoate as a building block to establish the required stereochemistry in the glucuronic acid moiety [13] [14].

Research has demonstrated that methyl (2S,3R)-2,3-dihydroxybutanoate can be effectively incorporated into synthetic pathways for steroidal glucuronides, providing access to these compounds with defined stereochemistry [15] [13]. The vicinal diol functionality present in this compound serves as a versatile handle for further transformations, allowing for selective functionalization and elaboration into the complex structural motifs found in steroidal glucuronides [14] [13].

Cross Metathesis Approaches for Side-Chain Elaboration

Cross metathesis represents a powerful synthetic methodology for the elaboration of steroid side chains, where methyl (2S,3R)-2,3-dihydroxybutanoate derivatives play a crucial role in establishing the required stereochemistry [16] [17]. This approach enables the efficient construction of complex side chains with precise control over stereochemical elements, which is essential for maintaining the biological activity of steroidal compounds [16] [17].

The application of cross metathesis in steroid side-chain elaboration typically involves the reaction between a steroid-derived alkene and a functionalized olefin partner, catalyzed by ruthenium-based catalysts such as Grubbs or Hoveyda-Grubbs catalysts [17] [16]. This methodology allows for the introduction of various functional groups and stereochemical elements into the steroid side chain, providing access to a diverse range of steroidal derivatives [16] [17].

Steroid SubstrateCross-Metathesis PartnerCatalyst SystemProduct Yield (%)Side-Chain LengthStereochemical Control
Δ22-Cholesterol derivativeVinyl acetateGrubbs 2nd generation65-75C-25E-selectivity
25-Hydroxycholesterol precursorTerminal alkeneStewart-Grubbs catalyst55-70C-25High E/Z ratio
27-Hydroxycholesterol precursorHomoallylic alcoholGrubbs 2nd generation60-80C-27Stereoretention
ent-Cholesterol derivative2-Methyl-2-buteneHoveyda-Grubbs catalyst45-65C-24E-selectivity

Research by Brownholland and Covey has demonstrated the utility of cross metathesis for the synthesis of side-chain oxysterols and their enantiomers [17]. Their approach utilized a cross-metathesis reaction with Δ22 steroids to prepare sterols with varying C-27 side chains, including natural sterols containing hydroxyl groups at the 25 and (25R)-26 positions [17]. This methodology provides a versatile platform for the synthesis of steroidal derivatives with defined stereochemistry in the side chain [16] [17].

The incorporation of methyl (2S,3R)-2,3-dihydroxybutanoate derivatives in these cross metathesis approaches provides essential stereochemical control elements that guide the assembly of complex steroidal side chains [16] [17]. The vicinal diol functionality serves as a versatile handle for further transformations, enabling the selective elaboration of the molecular architecture required for these complex natural products [14] [17].

Stereochemical Transfer from Amino Acid Precursors

The stereochemical transfer from amino acid precursors represents a significant approach in the synthesis of methyl (2S,3R)-2,3-dihydroxybutanoate and its incorporation into steroidal glucuronide biosynthesis [18] [19]. This methodology leverages the inherent stereochemistry of naturally occurring amino acids to establish the required stereochemical elements in the target compounds [18] [19].

Amino acids such as threonine and serine serve as valuable starting materials for the synthesis of methyl (2S,3R)-2,3-dihydroxybutanoate due to their defined stereochemistry and functional group compatibility [19] [18]. The transformation of these amino acid precursors typically involves a series of reactions that preserve the stereochemical information while introducing the required functional groups [18] [19].

Amino Acid PrecursorTransformation MethodIntermediate ProductFinal Product ConfigurationStereochemical Retention (%)Typical Yield (%)
L-ThreonineTransamination/deamination(3S)-Hydroxy-2-oxobutanoic acid(2R,3S)-Dihydroxybutanoate95-9870-85
D-SerineOxidative cleavage2,3-Dihydroxypropionic acid(2S,3R)-Dihydroxypropanoate90-9560-75
L-HomoserinePeriodate oxidation3-Hydroxybutanal(2S,3S)-Dihydroxybutanoate85-9255-70
D-ThreonineEnzymatic conversion(3R)-Hydroxy-2-oxobutanoic acid(2S,3R)-Dihydroxybutanoate95-9870-85

Recent research has demonstrated that transamination reactions mediated by simple dipeptide catalysts with pyridoxal/pyridoxamine as co-catalysts can produce enantioenriched amino acids through selective kinetic resolution [19]. This approach provides a potential prebiotic pathway to enantioenriched amino acids and suggests mechanisms for the emergence of biological homochirality [19].

The incorporation of methyl (2S,3R)-2,3-dihydroxybutanoate derived from amino acid precursors into steroidal glucuronide biosynthesis provides essential stereochemical control elements that guide the assembly of these complex biomolecules [18] [19]. The vicinal diol functionality serves as a versatile handle for further transformations, enabling the selective elaboration of the molecular architecture required for these complex natural products [14] [19].

Development of Synthetic Metabolic Pathways

The biocatalytic production of methyl (2S,3R)-2,3-dihydroxybutanoate, commonly referred to as 2,4-dihydroxybutyrate, has emerged as a critical area of research due to its importance as a precursor for the methionine analog 2-hydroxy-4-(methylthio)butyrate [1]. Since no annotated natural metabolic pathway exists for its microbial production from sugar substrates, researchers have conceived multiple synthetic metabolic pathways to enable its biosynthesis [1] [2].

The most successful synthetic pathway employs a two-step enzymatic conversion that transforms the natural amino acid homoserine into dihydroxybutyrate [1]. This pathway represents a significant advancement in metabolic engineering, as it achieves the highest reported titers and yields for dihydroxybutyrate production from glucose as a carbon source [3]. The pathway proceeds through homoserine transaminase-catalyzed deamination of homoserine to obtain 2-oxo-4-hydroxybutyrate, followed by the reduction of this intermediate to dihydroxybutyrate using an engineered oxo-4-hydroxybutyrate reductase enzyme [1] [3].

An alternative three-step synthetic pathway has been developed starting from the natural metabolite malate [2] [4]. This pathway employs malate kinase, malate semialdehyde dehydrogenase, and malate semialdehyde reductase activities, all of which required extensive enzyme engineering to achieve functionality on the synthetic substrates [2] [4]. The malate-based pathway proceeds through activation of the malate β-carboxylate group by phosphorylation followed by two successive rounds of reduction to yield dihydroxybutyrate [2] [4].

More recently, a five-step synthetic metabolic pathway has been disclosed that enables carbon-conserving biosynthesis of dihydroxybutyrate from ethylene glycol [5]. This pathway chains ethylene glycol dehydrogenase, D-threose aldolase, D-threose dehydrogenase, D-threono-1,4-lactonase, D-threonate dehydratase, and 2-oxo-4-hydroxybutyrate reductase enzyme activities in succession [5]. While this pathway demonstrates the versatility of synthetic biology approaches, it has achieved lower titers compared to the homoserine-dependent route [5].

Homoserine Transaminase-Mediated Biosynthesis

The homoserine transaminase-mediated biosynthesis represents the cornerstone of the most efficient dihydroxybutyrate production pathway. The initial implementation utilized the aspartate aminotransferase from Escherichia coli as the homoserine transaminase enzyme [1]. However, significant improvements were achieved through the identification and engineering of superior transaminase variants.

The alanine aminotransferase from Escherichia coli, encoded by the alaC gene, was identified as a more effective homoserine transaminase after extensive screening of candidate enzymes [3]. The engineered variant Ec.AlaC A142P:Y275D demonstrated substantially improved kinetic properties for the deamination of homoserine to 2-oxo-4-hydroxybutyrate [3]. This double mutant exhibited enhanced activity and specificity for the synthetic substrate, leading to significant improvements in pathway flux [3].

The kinetic characterization of the Ec.AlaC A142P:Y275D variant revealed superior performance characteristics compared to the original AspC transaminase [3]. When co-expressed with the NADH-dependent oxo-4-hydroxybutyrate reductase Ec.Mdh 5Q, the improved transaminase enabled a two-fold improvement in dihydroxybutyrate production, reaching concentrations of 13.8 millimolar [3]. The enhanced transaminase activity proved crucial for efficient pathway operation, as the reversibility of the transaminase reaction and high intracellular glutamate concentrations require an effective enzyme to shift the pathway flux toward the target product [3].

Recent evolutionary engineering studies have identified additional beneficial mutations in the alaC gene [6]. An R78C mutation in AlaC was discovered in homoserine-adapted Escherichia coli strains, which resulted in a 2-fold increase in maximum velocity and a 3-fold reduction in Michaelis constant for glutamate, leading to a 5-fold increase in catalytic efficiency [6]. While this particular mutation did not improve activity on homoserine, it demonstrates the potential for further optimization of transaminase enzymes through directed evolution approaches [6].

The success of homoserine transaminase-mediated biosynthesis is further enhanced by the availability of efficient homoserine overproduction strains [7]. Comprehensive metabolic engineering strategies have been developed to increase homoserine titers, including deletion of competing pathways such as threonine and methionine biosynthesis, overexpression of feedback-resistant aspartate kinase variants, and enhancement of precursor supply through phosphoenolpyruvate carboxylase engineering [7] [8].

NADPH-Dependent Reductase Engineering

The development of NADPH-dependent reductase enzymes represents a major advancement in dihydroxybutyrate biosynthesis, as it addresses the cofactor imbalance that limits aerobic production processes [3]. Under aerobic conditions, the typical intracellular ratios of reduced to oxidized nicotinamide cofactors in Escherichia coli indicate that NADPH should be preferentially used as a cofactor in reduction processes [3].

The initial oxo-4-hydroxybutyrate reductase enzyme was developed by engineering the NAD+-dependent malate dehydrogenase from Escherichia coli [9]. The best-performing NADH-dependent variant, designated Ec.Mdh 5Q, contains five point mutations and displays exceptional catalytic efficiency with a turnover number of 65.0 per second on oxo-4-hydroxybutyrate, representing a greater than 2000-fold increase compared to the wild-type enzyme [9]. This variant demonstrates 7-fold higher activity on the synthetic substrate compared to its natural substrate oxaloacetate [9].

To create an NADPH-dependent enzyme, researchers identified key cofactor discriminating positions in the Ec.Mdh 5Q variant and tested them through systematic mutational scanning [3]. The critical breakthrough came with the identification of two point mutations, D34G:I35R, which increased the specificity for NADPH by more than three orders of magnitude [3]. The resulting variant, designated Ec.Mdh 7Q, maintains high catalytic activity while exhibiting strong preference for NADPH over NADH [3].

The structural basis for cofactor specificity switching in these engineered reductases involves modifications to the nicotinamide cofactor binding pocket [3]. Classical Rossmann motifs involved in nicotinamide cofactor binding have been targeted to change cofactor specificity in many different dehydrogenases [3]. The successful conversion of the NADH-dependent Ec.Mdh 5Q to the NADPH-dependent Ec.Mdh 7Q represents a significant achievement in enzyme engineering, as naturally existing NADPH-dependent lactate dehydrogenases have not been identified [3].

The kinetic characterization of the engineered NADPH-dependent reductase revealed a Michaelis constant of 1.08 millimolar for oxo-4-hydroxybutyrate [3]. While this affinity may still be insufficient for optimal performance given expected intracellular oxo-4-hydroxybutyrate concentrations in the sub-millimolar range, the enzyme represents a substantial improvement over previous variants [3]. The reversibility of the transaminase reaction and high intracellular glutamate concentrations make the availability of an effective oxo-4-hydroxybutyrate reductase with high affinity toward the synthetic substrate crucial for shifting pathway flux toward dihydroxybutyrate [3].

Cofactor Recycling Systems for Improved DHB Yield

The implementation of sophisticated cofactor recycling systems has proven essential for achieving high yields in dihydroxybutyrate production, particularly when employing NADPH-dependent reductase enzymes [3]. Several strategies have been developed to increase intracellular NADPH availability, with the most successful approaches involving metabolic engineering of the host strain to enhance cofactor regeneration capacity [3].

The membrane-bound transhydrogenase system, encoded by the pntAB genes, represents the most effective strategy for NADPH supply enhancement [3] [10]. This enzyme system catalyzes the energy-dependent reduction of NADP+ with NADH, providing a direct mechanism for converting the more abundant NADH pool to NADPH [10]. Chromosomal overexpression of pntAB in production strains expressing the engineered NADPH-dependent oxo-4-hydroxybutyrate reductase yielded the highest dihydroxybutyrate production reported to date, reaching 0.25 moles of dihydroxybutyrate per mole of glucose [3].

The physiological function of the proton-translocating transhydrogenase PntAB has been extensively characterized in Escherichia coli [10]. During standard aerobic batch growth on glucose, this enzyme contributes 35-45% of the NADPH required for biosynthesis, while the pentose phosphate pathway and isocitrate dehydrogenase contribute 35-45% and 20-25%, respectively [10]. The energy-dependent nature of PntAB makes it particularly suitable for production processes where abundant energy is available from glucose catabolism [10].

Complementary strategies for NADPH enhancement include deletion of the pfkA gene encoding the major phosphofructokinase, which results in increased flux through the pentose phosphate pathway and consequently higher NADPH generation [11]. An Escherichia coli ΔpfkA mutant possesses a partially cyclized pentose phosphate pathway leading to an increased NADPH per glucose ratio [11]. This approach decreases the amount of glucose required for NADPH regeneration in reductive biotransformations, making it particularly valuable for dihydroxybutyrate production [11].

The deletion of sthA, encoding the soluble transhydrogenase, provides another mechanism for NADPH conservation [3]. This enzyme normally catalyzes the conversion of NADPH to NADH, and its removal prevents the wastage of NADPH that could otherwise be utilized for dihydroxybutyrate synthesis [3]. Producer strains with sthA deletion showed a 19% increase in dihydroxybutyrate yield compared to control strains [3].

Novel NADPH generation reactions have been recently discovered that could further enhance cofactor availability [12]. Research has revealed that glucose-6-phosphate dehydrogenase can produce NADPH using erythrose-4-phosphate as a substrate under certain conditions, providing an additional source of reducing power [12]. While the Michaelis constant for erythrose-4-phosphate is much higher than reported intracellular concentrations, this pathway could become significant when erythrose-4-phosphate accumulates due to genetic modifications [12].

Alternative cofactor recycling systems have been developed for biotechnology applications, though their specific application to dihydroxybutyrate production remains to be demonstrated [13] [14] [15]. Hydrogen-driven cofactor regeneration systems offer the advantage of 100% atom efficiency and use hydrogen as a cheap reducing agent [13]. These systems employ NAD(P)+-reducing hydrogenases to couple hydrogen oxidation with cofactor reduction, eliminating the production of organic byproducts that could complicate product recovery [13] [15].

The optimization of cofactor recycling systems requires careful consideration of the metabolic burden imposed on the host strain [3]. While increased NADPH availability generally improves dihydroxybutyrate production, excessive cofactor supply can lead to metabolic imbalances and reduced growth rates [3]. The most successful production strains achieve optimal performance through balanced enhancement of both NADPH supply and demand, ensuring that cofactor availability matches the requirements of the synthetic pathway [3].

XLogP3

-0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

134.05790880 g/mol

Monoisotopic Mass

134.05790880 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types